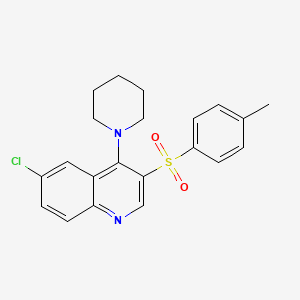
6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives, such as “6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline”, are common nitrogen-containing heterocycles with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions allows for varying pharmacological activities of its derivatives .
Synthesis Analysis
The synthesis of quinoline derivatives has been a significant area of study. Various methods of synthesis have been reported, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Metal nanoparticle-catalyzed reactions also serve as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a nitrogen-containing heterocyclic ring. The presence of nitrogen allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely. For instance, the compound “6-chloro-4-phenyl-3-(piperidin-1-yl)quinolin-2-ol” has a density of 1.3±0.1 g/cm3, a boiling point of 541.0±50.0 °C at 760 mmHg, and a molar refractivity of 95.5±0.3 cm3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline, focusing on six unique fields:
Antimicrobial Agents
6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline has shown potential as an antimicrobial agent. Quinoline derivatives, in general, are known for their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria. This compound’s structure allows it to interfere with bacterial DNA synthesis, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has been investigated for its anticancer properties. Quinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the chloro and tosyl groups in the molecule enhances its ability to target and disrupt cancer cell metabolism, making it a valuable compound in cancer research .
Antiviral Applications
6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline has potential antiviral applications. Quinoline derivatives have been studied for their ability to inhibit viral replication. This compound could be explored further for its efficacy against viruses such as HIV, hepatitis, and influenza .
Anti-inflammatory Agents
Research has indicated that quinoline derivatives can act as anti-inflammatory agents. This compound’s structure allows it to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Agents
6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline may have neuroprotective properties. Quinoline derivatives have been shown to protect neurons from oxidative stress and apoptosis. This compound could be investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimalarial Research
Quinoline derivatives are well-known for their antimalarial properties. This compound could be explored for its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria. Its unique structure may offer advantages over existing antimalarial drugs .
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition is expected to provide beneficial effects on metabolic parameters such as insulin sensitivity and blood glucose levels .
Mode of Action
The compound interacts with its targets, FABP4 and FABP5, by binding to them and inhibiting their function . This inhibition disrupts the normal lipid metabolism and transport processes, leading to changes in the metabolic parameters .
Biochemical Pathways
The affected biochemical pathways primarily involve lipid metabolism and transport. By inhibiting FABP4 and FABP5, the compound disrupts these pathways, potentially leading to improved insulin sensitivity and blood glucose levels .
Pharmacokinetics
The compound has been described as having very good pharmacokinetic properties , which suggests it may have favorable absorption, distribution, metabolism, and excretion characteristics that contribute to its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism and transport due to the inhibition of FABP4 and FABP5 . These changes can lead to improvements in metabolic parameters such as insulin sensitivity and blood glucose levels .
Propriétés
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCCLISFZTILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)
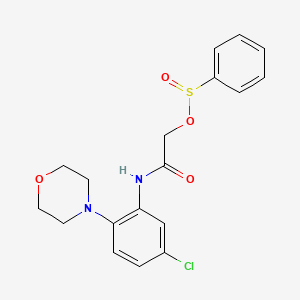
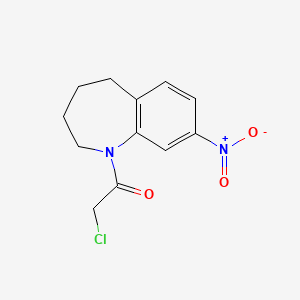
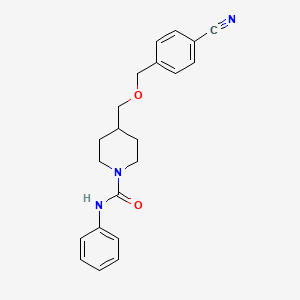
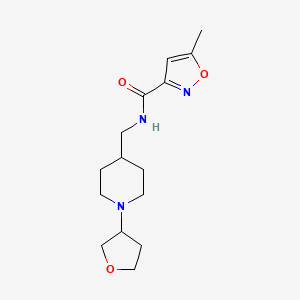
![2-(4-chlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2478817.png)
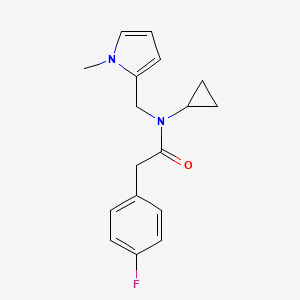

![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2478823.png)

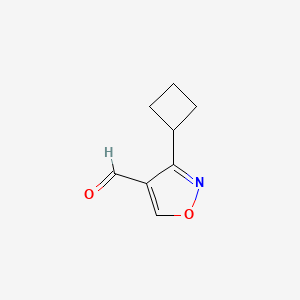
![(3-Fluoro-4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2478827.png)
![2-[4,8-Dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetic acid](/img/structure/B2478829.png)